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Introduction
Tetraphenylsilane (Si(C₆H₅)₄) is a tetraorganosilane featuring a central silicon atom

tetrahedrally bonded to four phenyl groups. Its rigid, well-defined three-dimensional structure

makes it a valuable building block in supramolecular chemistry, materials science, and as a

scaffold in medicinal chemistry. Understanding its solid-state structure is critical for designing

new materials and for controlling crystallization processes.

Polymorphism, the ability of a solid material to exist in more than one crystal form, has

significant implications for the physical and chemical properties of a compound, including its

solubility, stability, and bioavailability. This guide provides a comprehensive overview of the

known crystal structure of tetraphenylsilane. Based on an extensive review of the current

scientific literature, tetraphenylsilane has been characterized in a single, stable crystalline

form. To date, no polymorphs have been experimentally isolated or reported.

This document details the crystallographic data, experimental protocols for structure

determination, and logical workflows pertinent to the analysis of this compound.

Crystal Structure and Quantitative Data
Tetraphenylsilane crystallizes in a tetragonal system, which is isomorphous with the

tetraphenyl derivatives of other Group 14 elements such as carbon, germanium, and tin.[1] The

molecule in the crystal possesses exact S₄ (4-bar) symmetry.[2]
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The comprehensive crystallographic data for tetraphenylsilane is summarized in the table

below.

Table 1: Crystallographic Data for Tetraphenylsilane

Parameter Value Reference

Crystal System Tetragonal [1][2]

Space Group P-42₁c (No. 114) [1][2]

Unit Cell Dimensions a = 11.466 (7) Å [1]

c = 7.083 (2) Å [1]

Unit Cell Volume (V) 931.2 Å³ [1]

Molecules per Unit Cell (Z) 2 [1][2]

Calculated Density (Dx) 1.20 g/cm³ (recalculated) [1]

Measured Density (Dm) 1.188 g/cm³ (by flotation) [1]

Molecular Symmetry S₄ (4) [1][2]

Data Collection Temp.
Not explicitly stated (assumed

Room Temp.)
[1]

Table 2: Key Intramolecular Geometric Parameters

Bond/Angle Length (Å) / Angle (°) Reference

Si-C Bond Length 1.863 (7) Å [1]

Mean C-C Bond Length 1.389 Å [1]

Mean C-Si-C Angle 109.5° [1]

Experimental Protocols
The data presented in this guide is derived from established experimental procedures reported

in peer-reviewed literature. The key methodologies are detailed below.
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Synthesis and Crystallization
While specific synthesis reactions are not detailed in the crystallographic reports,

tetraphenylsilane is typically synthesized via the Grignard reaction between silicon

tetrachloride (SiCl₄) and phenylmagnesium bromide (PhMgBr).

For structural analysis, single crystals are required. The reported method involves:

Crystallization: Colorless, needle-like crystals elongated along the c-axis are grown from

solution.[1] While the specific solvent system is not mentioned in the primary crystallographic

reports, slow evaporation of a suitable organic solvent such as toluene or a

hexane/dichloromethane mixture is a common technique for obtaining high-quality crystals of

organosilicon compounds.

Single-Crystal X-ray Diffraction (SC-XRD)
The determination of the crystal structure of tetraphenylsilane was performed using single-

crystal X-ray diffraction.

Data Collection:

Instrument: Stoe two-circle diffractometer.[1]

Radiation: Copper K-alpha (CuKα) radiation (λ = 1.5418 Å).[1]

Technique: The ω-scan method was used to collect intensity data for hk0 to hk6 layers.[1]

Detection: A scintillation counter equipped with a Ni filter and pulse-height discrimination

was employed.[1]

Data Handling: Reflections with an intensity less than 1.5 times the standard deviation (I <

1.5σ) were considered unobserved.[1]

Structure Solution and Refinement:

Initial Model: The structure was assumed to be isomorphous with that of

tetraphenylstannane (Ph₄Sn), and the atomic coordinates of Ph₄Sn were used as a

starting model.[1]
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Refinement Method: The structure was refined using least-squares methods. An absolute

scale factor and an overall temperature factor were first determined using Wilson's

method.[1]

Refinement Cycles:

Initial cycles with isotropic thermal parameters, followed by anisotropic thermal

parameters for carbon atoms, were performed.[1]

Hydrogen atoms were then placed in geometrically calculated positions.[1]

Further refinement cycles in anisotropic mode for non-hydrogen atoms were carried out.

The silicon atom's thermal parameter was kept isotropic.[1]

Final Agreement: The final refinement converged to an R-factor of 0.071 for 408 observed

reflections.[1] No absorption correction was applied.[1]

Visualizations: Workflows and Structures
Diagrams generated using DOT language provide clear visual representations of molecular

structures and experimental processes.

Tetrahedral Geometry of Tetraphenylsilane

Si

Ph Ph Ph Ph

Click to download full resolution via product page

Caption: Molecular geometry of tetraphenylsilane.
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Workflow for Crystal Structure Determination

Sample Preparation
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Caption: Experimental workflow for tetraphenylsilane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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